molecular formula C20H20N8 B12272284 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B12272284
M. Wt: 372.4 g/mol
InChI Key: GJHNTMWLRMVVDE-UHFFFAOYSA-N
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Description

2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of pyrazole, pyridazine, piperazine, and cyclopentapyridine moieties within its structure suggests a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with piperazine and cyclopentapyridine derivatives.

    Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of Pyridazine Intermediate: The pyridazine ring can be formed by the reaction of a dihydropyridazine derivative with an appropriate nitrile.

    Coupling Reactions: The pyrazole and pyridazine intermediates are then coupled with piperazine under basic conditions to form the desired product.

    Cyclization: The final step involves the cyclization of the intermediate with a cyclopentapyridine derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyridazine rings.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its structure suggests it may interact with multiple biological targets.

Medicine

The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with various biological pathways.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile exerts its effects is likely related to its ability to bind to specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s multiple heterocyclic rings allow it to form various interactions, such as hydrogen bonds and hydrophobic interactions, with its targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a range of biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H20N8

Molecular Weight

372.4 g/mol

IUPAC Name

2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H20N8/c21-14-16-13-15-3-1-4-17(15)23-20(16)27-11-9-26(10-12-27)18-5-6-19(25-24-18)28-8-2-7-22-28/h2,5-8,13H,1,3-4,9-12H2

InChI Key

GJHNTMWLRMVVDE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5)C#N

Origin of Product

United States

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